molecular formula C14H13B B1292091 4-Bromo-4'-ethyl-1,1'-biphenyl CAS No. 58743-79-6

4-Bromo-4'-ethyl-1,1'-biphenyl

Cat. No.: B1292091
CAS No.: 58743-79-6
M. Wt: 261.16 g/mol
InChI Key: OARBGVNQCYYPKT-UHFFFAOYSA-N
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Description

4-Bromo-4’-ethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4-position of one phenyl ring and an ethyl group is substituted at the 4’-position of the other phenyl ring

Mechanism of Action

Target of Action

This compound is a derivative of biphenyl, and biphenyl derivatives have been known to interact with various biological targets, including enzymes and receptors . .

Mode of Action

As a biphenyl derivative, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and hydrogen bonding . The bromine atom could potentially participate in halogen bonding with suitable acceptors in the target molecule

Biochemical Pathways

Biphenyl derivatives have been implicated in a variety of biological pathways, depending on their specific functional groups and targets . More research is needed to determine the precise biochemical pathways influenced by this compound.

Pharmacokinetics

The compound’s lipophilicity (log po/w) is estimated to be around 312 to 576, suggesting it may have good membrane permeability . . These properties could influence the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of “4-Bromo-4’-ethyl-1,1’-biphenyl” could be influenced by various environmental factors. These might include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. The compound is stable at room temperature , but more detailed studies are needed to understand how other environmental factors might affect its action.

Biochemical Analysis

Biochemical Properties

4-Bromo-4’-ethyl-1,1’-biphenyl plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes, leading to its metabolism. These interactions suggest that 4-Bromo-4’-ethyl-1,1’-biphenyl may act as a substrate for these enzymes, undergoing oxidative metabolism. The nature of these interactions involves the binding of 4-Bromo-4’-ethyl-1,1’-biphenyl to the active site of the enzyme, facilitating its conversion to various metabolites .

Cellular Effects

The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 4-Bromo-4’-ethyl-1,1’-biphenyl can modulate the expression of genes involved in detoxification processes, further impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Bromo-4’-ethyl-1,1’-biphenyl exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, the interaction of 4-Bromo-4’-ethyl-1,1’-biphenyl with cytochrome P-450 enzymes results in the inhibition of their activity, leading to changes in the metabolism of other substrates. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-4’-ethyl-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-4’-ethyl-1,1’-biphenyl is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 4-Bromo-4’-ethyl-1,1’-biphenyl has been associated with persistent oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to toxic effects. Studies in animal models have shown that high doses of 4-Bromo-4’-ethyl-1,1’-biphenyl can cause liver damage, oxidative stress, and disruptions in metabolic pathways. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

4-Bromo-4’-ethyl-1,1’-biphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P-450 enzymes, leading to the formation of various metabolites. These metabolic pathways involve oxidation, reduction, and conjugation reactions, which facilitate the compound’s excretion from the body. The interactions of 4-Bromo-4’-ethyl-1,1’-biphenyl with these enzymes can also affect the metabolic flux and levels of other metabolites .

Transport and Distribution

The transport and distribution of 4-Bromo-4’-ethyl-1,1’-biphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Bromo-4’-ethyl-1,1’-biphenyl can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity .

Subcellular Localization

4-Bromo-4’-ethyl-1,1’-biphenyl exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of 4-Bromo-4’-ethyl-1,1’-biphenyl is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. These localization patterns can impact the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-ethyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1,1’-biphenyl with an ethylboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-4’-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-4’-ethyl-1,1’-biphenyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-ethyl-1,1’-biphenyl is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and physical properties. These modifications enhance its utility in various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

1-bromo-4-(4-ethylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARBGVNQCYYPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631471
Record name 4-Bromo-4'-ethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58743-79-6
Record name 4-Bromo-4'-ethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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